6-Fluoro-ddP
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Overview
Description
6-Fluoro-ddP is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. The presence of a fluorine atom at the 6th position and the absence of hydroxyl groups at the 2nd and 3rd positions of the pentofuranosyl ring make this compound unique and potentially useful in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-ddP typically involves multiple steps, starting from commercially available precursors. The key steps include:
Fluorination: Introduction of the fluorine atom at the 6th position of the purine ring.
Glycosylation: Attachment of the 2,3-dideoxy-beta-D-glycero-pentofuranosyl moiety to the purine base.
Deprotection: Removal of any protecting groups used during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-ddP can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
6-Fluoro-ddP has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and nucleic acid metabolism.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-ddP involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom at the 6th position enhances its stability and resistance to enzymatic degradation. This compound can inhibit the activity of enzymes involved in nucleic acid synthesis, leading to disrupted DNA and RNA replication.
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyadenosine: Lacks hydroxyl groups at the 2’ and 3’ positions but does not have a fluorine atom.
6-Fluoro-9H-purine: Contains a fluorine atom at the 6th position but lacks the glycosyl moiety.
2’,3’-Dideoxy-6-fluoroadenosine: Similar structure but with different glycosylation patterns.
Uniqueness
6-Fluoro-ddP is unique due to its specific combination of fluorination and glycosylation, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
132194-24-2 |
---|---|
Molecular Formula |
C10H11FN4O2 |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
[(2S,5R)-5-(6-fluoropurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11FN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1 |
InChI Key |
SZWXQUMUPFALSF-NKWVEPMBSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3F |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3F |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3F |
132194-24-2 | |
Origin of Product |
United States |
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